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Compound of Interest

Compound Name: 2,6-Difluorobenzoic acid

Cat. No.: B147543 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2,6-
difluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other

specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering valuable structural insights for

researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.[1] For 2,6-difluorobenzoic acid, both ¹H and ¹³C NMR spectra provide characteristic

signals that confirm its structure.

¹H NMR Data
The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the

molecule. The aromatic protons of 2,6-difluorobenzoic acid exhibit a characteristic splitting

pattern due to coupling with adjacent fluorine and proton nuclei.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.60 - 7.75 Multiplet - H-4

~7.10 - 7.25 Multiplet - H-3, H-5

~11.0 - 13.0 Broad Singlet - -COOH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton. The signals are

influenced by the attached atoms, with the fluorine and oxygen atoms causing significant shifts.

Spectra are often recorded in solvents like DMSO-d6.[2]

Chemical Shift (δ) ppm Assignment

~165.0 -COOH

~161.0 (d, J ≈ 250 Hz) C-2, C-6

~133.0 C-4

~115.0 (d, J ≈ 20 Hz) C-3, C-5

~112.0 (t) C-1

Note: The 'd' denotes a doublet and 't' a triplet, arising from carbon-fluorine coupling. Coupling

constants (J) are approximate.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[3] The spectrum of 2,6-difluorobenzoic acid shows

characteristic absorptions for the carboxylic acid and the fluorinated aromatic ring.
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1620, ~1480 Medium-Strong C=C stretch (Aromatic ring)

~1250 Strong C-O stretch (Carboxylic acid)

~1000 Strong C-F stretch

~920 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and formula.[4] The

electron ionization (EI) mass spectrum of 2,6-difluorobenzoic acid shows a prominent

molecular ion peak and characteristic fragmentation patterns.[5]

m/z Relative Intensity (%) Assignment

158 100 [M]⁺ (Molecular Ion)

141 ~80 [M - OH]⁺

113 ~60 [M - COOH]⁺

85 ~30 [C₅H₂F]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2,6-difluorobenzoic acid in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[6]
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).[7]

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating

at a frequency of 300 MHz or higher for protons.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy Protocol (KBr Pellet Technique)
Sample Preparation: Grind a small amount (~1-2 mg) of 2,6-difluorobenzoic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

Background Correction: A background spectrum of a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC). The

sample is heated to ensure vaporization.[8]

Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70

eV) to cause ionization, primarily forming a radical cation (molecular ion).[8][9]

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge (m/z) ratio using a magnetic or electric field.[9]

Detection: Detect the ions and record their abundance, generating a mass spectrum that

plots relative intensity versus m/z.[9]
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Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound like 2,6-difluorobenzoic acid using multiple spectroscopic techniques.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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